molecular formula C10H8INO B15328960 2-Iodo-5-(m-tolyl)oxazole

2-Iodo-5-(m-tolyl)oxazole

Cat. No.: B15328960
M. Wt: 285.08 g/mol
InChI Key: WNNVULRWDZYZOL-UHFFFAOYSA-N
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Description

2-Iodo-5-(m-tolyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-(m-tolyl)oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-iodoaniline with m-tolyl isocyanate in the presence of a base can lead to the formation of the desired oxazole ring. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the iodine and m-tolyl groups onto the oxazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-(m-tolyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxazole ring.

Scientific Research Applications

2-Iodo-5-(m-tolyl)oxazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Iodo-5-(m-tolyl)oxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the iodine atom and the m-tolyl group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the oxazole ring can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which contribute to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-5-phenyl-oxazole: Similar structure but with a phenyl group instead of an m-tolyl group.

    2-Iodo-5-(p-tolyl)oxazole: Similar structure but with a para-tolyl group instead of an m-tolyl group.

    2-Bromo-5-(m-tolyl)oxazole: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness

2-Iodo-5-(m-tolyl)oxazole is unique due to the presence of both the iodine atom and the m-tolyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

2-iodo-5-(3-methylphenyl)-1,3-oxazole

InChI

InChI=1S/C10H8INO/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9/h2-6H,1H3

InChI Key

WNNVULRWDZYZOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(O2)I

Origin of Product

United States

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